Emodin Triacetate

Hepatocellular carcinoma Cytotoxicity IC50

Emodin Triacetate (TAEM) is the superior choice for HCC drug discovery based on quantitative head-to-head evidence: it demonstrates a 28.7-fold lower IC50 against HepG2 cells compared to emodin, driven by stronger binding affinity to KIT and EGFR kinases. Unlike emodin, its triacetylated prodrug design eliminates H-bond donors for enhanced membrane permeability and intracellular activation. Verify identity via the distinct melting point of 197°C vs. emodin's 256-257°C. Choose TAEM for target validation and SAR studies where potency and clean pharmacology matter.

Molecular Formula C21H16O8
Molecular Weight 396.3 g/mol
CAS No. 6030-60-0
Cat. No. B050151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmodin Triacetate
CAS6030-60-0
SynonymsTriacetylemodin;  1,3,8-Trihydroxy-6-methylanthraquinone Triacetate;  1,3,8-Tris(acetyloxy)-6-methyl-9,10-anthracenedione; 
Molecular FormulaC21H16O8
Molecular Weight396.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)OC(=O)C)C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)OC(=O)C
InChIInChI=1S/C21H16O8/c1-9-5-14-18(16(6-9)28-11(3)23)21(26)19-15(20(14)25)7-13(27-10(2)22)8-17(19)29-12(4)24/h5-8H,1-4H3
InChIKeyRVPRUQJQDGWKRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emodin Triacetate (CAS 6030-60-0): A Triacetylated Anthraquinone Prodrug for Enhanced Cellular Permeability and Target Engagement


Emodin Triacetate (CAS 6030-60-0), also referred to as 1,3,8-triacetyl emodin (TAEM), is a synthetically acetylated derivative of the naturally occurring anthraquinone emodin. This compound is categorized within the anthraquinone class and is characterized by the substitution of all three hydroxyl groups of the emodin core with acetyl moieties. This modification eliminates hydrogen bond donors, reducing the compound's polarity and thereby enhancing its lipophilicity and potential for cellular membrane permeability relative to its parent compound [1]. As a triacetylated prodrug, Emodin Triacetate is designed to undergo intracellular hydrolysis to release the active emodin moiety, addressing the poor oral bioavailability and rapid glucuronidation that limit the utility of the parent emodin molecule [2].

Why Emodin Triacetate Cannot Be Substituted with Unmodified Emodin or Mono-Acetylated Analogs for HCC Research


While the parent compound emodin exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects [1], its clinical translation is significantly hampered by poor oral bioavailability and extensive first-pass glucuronidation [2]. Furthermore, the therapeutic index of emodin is narrow, with reports of hepatotoxicity and nephrotoxicity at higher doses [1]. The degree of acetylation directly impacts the compound's physicochemical properties and, consequently, its target engagement profile. Direct substitution of Emodin Triacetate with emodin or mono-acetylated derivatives (e.g., 3-acetyl emodin, ACE) in experimental settings ignores the critical quantitative differences in cytotoxicity and target binding affinity that have been established in head-to-head comparative studies [3]. The following evidence demonstrates that Emodin Triacetate (TAEM) is not merely a more stable form of emodin, but a compound with a distinct and superior in vitro efficacy profile against hepatocellular carcinoma (HCC) models.

Quantitative Differentiation of Emodin Triacetate (TAEM) from Emodin and 3-Acetyl Emodin (ACE) in Hepatocellular Carcinoma Models


28.7-Fold Enhanced Cytotoxicity of TAEM Compared to Emodin Against HepG2 Cells

In a direct head-to-head comparison using the MTT assay, 1,3,8-triacetyl emodin (TAEM; Emodin Triacetate) exhibited significantly greater cytotoxic potency against human hepatocellular carcinoma (HepG2) cells than the parent compound emodin or the mono-acetylated derivative 3-acetyl emodin (ACE) [1]. The study measured the concentration required to inhibit cell viability by 50% (IC50) after 24 hours of incubation.

Hepatocellular carcinoma Cytotoxicity IC50 HepG2 Emodin derivatives

TAEM Exhibits Strongest Binding Affinity for EGFR and KIT Kinases, Key HCC Targets

Computational molecular docking simulations were performed to evaluate the binding affinity of emodin, ACE, and TAEM to key targets in hepatocellular carcinoma, specifically the epidermal growth factor receptor (EGFR) and the stem cell factor receptor (KIT) [1]. The analysis quantified these interactions in terms of docking scores, where more negative values indicate stronger predicted binding.

EGFR KIT Molecular Docking Binding Affinity Hepatocellular carcinoma

Distinct Solid-State Physicochemical Properties: Melting Point of TAEM vs. Emodin

The acetylation of the emodin core results in a significant change in the compound's solid-state properties, a key quality control parameter. Emodin Triacetate is reported to exist as yellow crystals with a melting point of 197°C, which is markedly different from the parent compound [REFS-1, REFS-2].

Physicochemical properties Melting Point Solid State Purity Analysis

Lipophilicity Modulation: Reduced Calculated LogP (XLogP3-AA) of TAEM

The addition of three acetyl groups to the emodin scaffold does not simply increase lipophilicity; it modulates it. PubChem's computed XLogP3-AA value for Emodin Triacetate is 2.5 [1]. This value is slightly lower than the XlogP of 2.7 reported for the parent emodin [2], indicating a nuanced change in the compound's partition coefficient.

Lipophilicity LogP Physicochemical properties Membrane Permeability

Strategic Application Scenarios for Emodin Triacetate in Drug Discovery and Biomedical Research


Lead Optimization in Hepatocellular Carcinoma (HCC) Drug Discovery Programs Targeting EGFR and KIT Pathways

Emodin Triacetate (TAEM) is optimally applied as a lead compound or tool molecule in early-stage drug discovery for HCC. The evidence demonstrates its 28.7-fold greater potency against HepG2 cells compared to emodin [1]. This superior in vitro efficacy, mechanistically supported by stronger binding affinity to the key HCC targets EGFR and KIT [1], makes TAEM the preferred choice for structure-activity relationship (SAR) studies and for validating target engagement in models where these pathways are implicated. Using the parent compound emodin would require significantly higher concentrations to achieve the same effect, increasing the risk of off-target toxicity and confounding experimental results.

Investigating the Role of Acetylation on Anthraquinone Cellular Permeability and Prodrug Activation

As a triacetylated prodrug, Emodin Triacetate serves as a powerful tool for investigating the impact of acetylation on the pharmacokinetic and pharmacodynamic properties of the anthraquinone class. The elimination of all three hydrogen bond donors in TAEM, as reflected by its XLogP value of 2.5 compared to emodin's 2.7 [2], provides a clean system for studying passive diffusion and intracellular hydrolysis. This scenario is particularly relevant for researchers aiming to overcome the known poor oral bioavailability and extensive glucuronidation of emodin [3] by exploring a prodrug strategy. Comparative studies using TAEM, mono-acetylated derivatives, and the parent emodin can elucidate the optimal degree of acetylation for balancing membrane permeability with metabolic activation.

Quality Control and Purity Verification for Emodin Derivative Procurement

For procurement specialists and analytical chemists, the distinct physicochemical profile of Emodin Triacetate is a critical asset. The compound's melting point of 197°C is a clear, measurable differentiator from emodin (256-257°C) [REFS-4, REFS-5]. This significant ~60°C difference allows for a rapid and inexpensive identity verification upon receipt, ensuring that the correct triacetylated derivative, and not a mixture or the parent compound, has been supplied. This is a crucial step in maintaining experimental reproducibility and is a key factor in vendor qualification and material acceptance protocols.

Molecular Dynamics Simulation Studies of Ligand-Protein Complex Stability

The KIT-TAEM complex has been identified as the most stable among all tested emodin derivative combinations with the KIT and EGFR receptors, as validated by 100 ns molecular dynamics simulations [1]. Researchers focused on computational drug design, particularly those utilizing MM-GBSA binding energy analyses, will find Emodin Triacetate to be a valuable reference compound. Its stable complex with the KIT kinase provides a robust model system for benchmarking simulation parameters, studying the dynamics of protein-ligand interactions, and screening for novel inhibitors with improved residence times on these therapeutically relevant targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emodin Triacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.